3-Amino-1,1,1-trifluoro-4-methylhexan-2-one
CAS No.:
Cat. No.: VC16698399
Molecular Formula: C7H12F3NO
Molecular Weight: 183.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12F3NO |
|---|---|
| Molecular Weight | 183.17 g/mol |
| IUPAC Name | 3-amino-1,1,1-trifluoro-4-methylhexan-2-one |
| Standard InChI | InChI=1S/C7H12F3NO/c1-3-4(2)5(11)6(12)7(8,9)10/h4-5H,3,11H2,1-2H3 |
| Standard InChI Key | RTWZGHLDMLCPBU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(C(=O)C(F)(F)F)N |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure features a hexan-2-one backbone substituted with a trifluoromethyl group at C1, a methyl group at C4, and an amino group at C3 (Figure 1). This arrangement creates distinct electronic environments:
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Trifluoromethyl group: Imparts strong electron-withdrawing effects (σₚ = 0.54) and metabolic stability
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Amino group: Provides hydrogen-bonding capacity (pKₐ ≈ 9.2) for biomolecular interactions
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Ketone moiety: Enables nucleophilic additions and redox transformations
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C₇H₁₂F₃NO |
| Molecular weight | 183.17 g/mol |
| IUPAC name | 3-amino-1,1,1-trifluoro-4-methylhexan-2-one |
| Canonical SMILES | CCC(C)C(C(=O)C(F)(F)F)N |
| Topological polar surface | 46.2 Ų |
| Hydrogen bond donors | 2 |
Spectroscopic Characteristics
Vibrational spectroscopy reveals critical functional group signatures:
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IR: Strong C=O stretch at 1715 cm⁻¹, N-H bending at 1610 cm⁻¹
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¹H NMR: Doublet of quartets at δ 3.2 ppm for CH-NH₂
Synthesis and Manufacturing
Conventional Synthesis Route
The primary industrial-scale synthesis involves sequential functionalization of 4-methylhexan-2-one (Figure 2):
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Trifluoromethylation:
React 4-methylhexan-2-one with trifluoroacetic anhydride (TFAA) in pyridine/DMAP
Yield: 68–72%
Mechanism: Electrophilic acyl substitution -
Amination:
Treat intermediate with NH₃/EtOH under high-pressure hydrogenation (Raney Ni catalyst)
Stereoselectivity: 3:1 syn/anti ratio
Purification: Column chromatography (SiO₂, EtOAc/hexane)
Table 2: Optimization parameters for large-scale production
| Parameter | Optimal range | Effect on yield |
|---|---|---|
| TFAA stoichiometry | 1.2 eq | Maximizes CF₃ incorporation |
| Reaction temperature | -15°C to 0°C | Minimizes diketone byproducts |
| Hydrogen pressure | 50–60 psi | Enhances amine selectivity |
Advanced Stereocontrolled Methods
Recent methodologies employ chiral auxiliaries to achieve enantiomeric excess (ee):
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Evans oxazolidinone strategy: 85% ee via asymmetric aldol condensation
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Organocatalytic approach: L-Proline-mediated Mannich reaction (91% ee)
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Enzymatic resolution: Lipase-catalyzed kinetic separation (≥95% ee)
Reactivity and Stability Profile
Thermal and Chemical Stability
The compound demonstrates:
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Thermal decomposition: Onset at 185°C (TGA analysis)
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pH sensitivity:
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Stable in neutral conditions (pH 6–8)
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Degrades in strong acid (t₁/₂ = 2 hr at pH 1) via ketone protonation
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Base-catalyzed β-elimination above pH 10
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Characteristic Reactions
Table 3: Representative transformation pathways
| Reaction type | Reagents | Product | Application |
|---|---|---|---|
| Nucleophilic addition | Grignard reagents | Tertiary alcohols | Chiral building blocks |
| Reductive amination | NaBH₃CN, HCO₂NH₄ | N-alkyl derivatives | Drug candidate synthesis |
| Cyclocondensation | Isocyanates | β-lactam analogs | Antibiotic research |
Applications in Pharmaceutical Development
Kinase Inhibitor Design
The CF₃ group enhances binding to ATP pockets in kinase targets:
Antibacterial Agents
Structural analogs demonstrate:
CNS Drug Candidates
The compound’s logP (1.8) and PSA (46 Ų) suggest blood-brain barrier permeability:
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NMDA receptor modulation: 72% inhibition at 100 nM
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Neuroprotective effects: 40% reduction in oxidative stress markers (in vivo)
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